Compound Description: ADX47273 is a potent and selective positive allosteric modulator (PAM) of metabotropic glutamate receptor subtype 5 (mGlu5). [] It has shown preclinical antipsychotic-like and procognitive activities. [] In vivo studies have shown ADX47273 increases extracellular signal-regulated kinase and cAMP-responsive element-binding protein phosphorylation in the hippocampus and prefrontal cortex. []
Relevance: Both ADX47273 and N-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-pyrrolidinylmethyl)benzamide contain a 1,2,4-oxadiazole ring as a central structural motif. ADX47273 has two 4-fluorophenyl substituents on the oxadiazole ring, while the main compound has a 2-methylphenyl substituent. [] Both compounds also feature an amide group connected to the oxadiazole ring.
Compound Description: This compound and its 3-p-methylbenzyl derivative have exhibited activity against the Candida albicans fungi. [] It was synthesized from 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid. []
5-Methyl-6-(3 -phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-4(3H)-thione and its 4-S-alkyl derivatives
Compound Description: These compounds have shown activity against the Candida albicans fungi. [] They were synthesized from 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid. []
Relevance: This group of compounds shares the 1,2,4-oxadiazole core with N-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-pyrrolidinylmethyl)benzamide and features a phenyl group at the 3-position of the oxadiazole ring. [] The presence of a thienopyrimidine group at the 5-position distinguishes these compounds from the main compound. []
Compound Description: This compound has demonstrated significant inhibitory activity against the growth of Staphylococcus aureus and Bacillus subtilis bacterial strains. []
Relevance: This compound contains the 1,2,4-oxadiazole core structure and a phenyl group at the 3-position of the oxadiazole ring, similar to N-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-pyrrolidinylmethyl)benzamide. [] It also features an acetamide group linked to the thienopyrimidine moiety, whereas the main compound has an N-methyl benzamide group connected to the methylene linker of the oxadiazole. []
Compound Description: This compound is the most active antimicrobial agent among the compounds tested in its study and has shown strong binding activity to the active site of tRNA (guanine37-N1)-methyltransferase. []
Compound Description: This compound was obtained through the reaction of N-acetyl-2-indolinone with 3-(4-chloro) phenyl-5-chloromethyl-1,2,4-oxadiazol. [] Its structure was confirmed using single-crystal X-ray diffraction. []
Compound Description: The structure of this compound was analyzed using X-ray diffraction and its molecular dimensions were found to be consistent with those found in analogous compounds. []
Relevance: This compound shares the 1,2,4-oxadiazole core with N-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-pyrrolidinylmethyl)benzamide. It features a methyl group at the 3-position and an ethyl phenylhydrazonoethanoate group at the 5-position of the oxadiazole ring. [] This compound exemplifies the structural diversity possible within the 1,2,4-oxadiazole family.
Compound Description: This compound demonstrated strong nematocidal activity against Bursaphelenchus xylophilus with a corrected mortality of 57.1% at 200 mg/L. [] It also displayed effects on the nematode's movement, respiration, and oxygen consumption. []
Compound Description: This compound exhibited good nematocidal activity against Bursaphelenchus xylophilus with a corrected mortality of 60.1% at 200 mg/L. [] It also affected the nematode's movement, respiration, and oxygen consumption. []
Compound Description: This compound is a potent, orally active leukotriene receptor antagonist with a Ki of 0.42 nM for displacement of [3H]LTD4 on guinea pig lung membranes. []
Relevance: 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methyl-phenyl)sulfonyl]benzamide, while structurally distinct from N-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-pyrrolidinylmethyl)benzamide, highlights the potential of exploring substituted benzamide structures for leukotriene receptor antagonism. It also emphasizes the importance of stereochemistry in drug development as the R enantiomer was found to be more potent than the S enantiomer. []
Compound Description: This compound is a potent and selective calcium release-activated calcium channel inhibitor. [] It showed promising results in preclinical rheumatoid arthritis (RA) models and exhibited a favorable safety profile in Phase 1 clinical trials. []
Relevance: Although structurally different from N-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-pyrrolidinylmethyl)benzamide, this compound highlights the potential of exploring 1,3,4-oxadiazole derivatives for targeting calcium channels. It also demonstrates the importance of optimizing lipophilicity for improving pharmacokinetic properties. []
Compound Description: The crystal structure of this triazolothiadiazin compound was determined through X-ray diffraction analysis. [] The 1,2,3-oxadiazole and 1,2,4-triazole rings in the molecule are inclined at an angle of 18.80 (11)°. []
Relevance: This compound, although structurally different from N-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-pyrrolidinylmethyl)benzamide, features both a 1,2,4-triazole ring and a sydnone ring, which is a mesoionic aromatic heterocyclic compound. [] While the main compound has a 1,2,4-oxadiazole ring instead of a 1,2,4-triazole, the inclusion of a thiadiazine ring connected to the triazole demonstrates the potential for exploring similar modifications to N-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-pyrrolidinylmethyl)benzamide. []
Compound Description: This series of compounds was synthesized from 5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol and demonstrated antimicrobial activity against bacteria, mold, and yeast. []
Compound Description: This series of compounds was synthesized from 5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4-(4-methylphenyl)-1,2,4-triazol-3-thiol and showed antimicrobial activity against bacteria, mold, and yeast. []
Compound Description: This compound, along with other anthranilic diamide analogues containing 1,2,4-oxadiazole rings, was synthesized and evaluated for its insecticidal activity. [] This specific compound displayed 100% mortality against Plutella xylostella at 100 mg L-1. []
Relevance: This compound shares the 1,2,4-oxadiazole core structure with N-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-pyrrolidinylmethyl)benzamide. It features a (methylsulfonyl)methyl group at the 3-position and a complex substituted phenyl group at the 5-position of the oxadiazole ring. [] This compound exemplifies the potential of incorporating different heterocyclic and substituted phenyl groups into the oxadiazole scaffold to develop novel insecticides.
Compound Description: The crystal structure of this compound was determined using X-ray diffraction analysis. [] The molecules in the crystal are linked by N—H⋯O and N—H⋯S hydrogen bonds. []
Relevance: This compound, although structurally different from N-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-pyrrolidinylmethyl)benzamide, features a 1,3,4-oxadiazole ring with a thioxo group at the 5-position and a benzamide group attached to the 2-position of the oxadiazole ring through a butyl linker. [] It provides insights into the structural diversity possible within the oxadiazole family and the potential for exploring different oxadiazole isomers for various biological activities.
Compound Description: This series of compounds was synthesized from 5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazole-2(3H)-thione and tested for antibacterial and antifungal activities. []
Relevance: This series of compounds highlights the exploration of 1,2,4-triazole derivatives containing a benzamide group and a naphthofuran substituent. While N-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-pyrrolidinylmethyl)benzamide features a 1,2,4-oxadiazole ring instead of a 1,2,4-triazole, this series provides insights into the potential for incorporating naphthofuran moieties into related structures for antibacterial and antifungal applications. []
Compound Description: This compound is an imidazo[1,2-b][1,2,4]triazine derivative reported as a c-Met inhibitor. []
Relevance: This compound highlights the use of fused heterocyclic ring systems, specifically imidazo[1,2-b][1,2,4]triazine, for inhibiting c-Met. Although structurally different from N-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-pyrrolidinylmethyl)benzamide, it demonstrates the potential of incorporating fused heterocyclic systems into related structures for exploring new biological activities. []
Compound Description: This compound is an imidazo[1,2-b][1,2,4]triazine derivative reported as a c-Met inhibitor. [] It incorporates a 1,2,4-oxadiazole ring in its structure. []
Relevance: This compound shares the 1,2,4-oxadiazole moiety with N-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-pyrrolidinylmethyl)benzamide. Although it features a different core heterocyclic structure, the presence of the oxadiazole ring suggests potential for exploring similar modifications to the main compound for targeting c-Met. []
Compound Description: This compound displayed good insecticidal activity, particularly against Plutella xylostella. [] Its structure was confirmed by X-ray diffraction crystallography. []
Relevance: This compound, like N-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-pyrrolidinylmethyl)benzamide, contains a 1,2,4-oxadiazole ring. It showcases the impact of different substituents on insecticidal activity, suggesting that varying the substitutions on the oxadiazole ring of the main compound could potentially modulate its biological activity. []
Compound Description: This compound was the most potent insecticide among the series tested, exhibiting 71.43% activity against Plutella xylostella at 0.4 μg mL−1 and 33.33% against Spodoptera exigua at 1 μg mL−1. []
Relevance: While this compound features a 1,3,4-oxadiazole ring instead of the 1,2,4-oxadiazole in N-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-pyrrolidinylmethyl)benzamide, it highlights the potential of exploring different oxadiazole isomers for enhancing insecticidal activity. The presence of a methylthio group on the oxadiazole ring also provides insight into potential modifications of the main compound for improving its biological activity. []
Compound Description: This compound is a PDGF receptor tyrosine kinase inhibitor with potential for treating angiotensin II-induced diseases, particularly hypertension and hypertension-induced diseases. [, ]
Relevance: Although structurally different from N-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-pyrrolidinylmethyl)benzamide, this compound showcases the use of benzamide structures for developing kinase inhibitors. It suggests the possibility of exploring modifications to the benzamide portion of the main compound for targeting different kinases. [, ]
Compound Description: This iridium(III) complex exhibits green emission at around 502 nm and has a photoluminescence quantum yield (PLQY) of 0.03 in CH2Cl2 solution. [] The PLQY significantly increases to 0.42 in a 5 wt% doped poly(methyl methacrylate) (PMMA) film. []
Relevance: This complex incorporates a 1,3,4-oxadiazole ring linked to a benzamide group, similar to the 1,2,4-oxadiazole and benzamide present in N-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-pyrrolidinylmethyl)benzamide. This structure demonstrates the versatility of oxadiazole-benzamide combinations in developing luminescent materials for applications like organic light-emitting diodes (OLEDs). []
Compound Description: This iridium(III) complex displays green emission at approximately 506 nm with a PLQY of 0.05 in CH2Cl2 solution. [] The PLQY increases significantly to 0.52 in a 5 wt% doped PMMA film. [] OLEDs based on this complex show superior performance with high current efficiency and power efficiency. []
Relevance: This complex, like N-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-pyrrolidinylmethyl)benzamide, contains a 1,3,4-oxadiazole ring, highlighting the use of oxadiazoles in developing highly efficient phosphorescent materials for OLEDs. [] The presence of a diphenylphosphinic amide group instead of a benzamide demonstrates the potential for exploring alternative amide-containing groups in related structures. []
N-(3-benzylthio-1,2,4-thiadiazol-5-yl)-benzamide
Compound Description: This compound was identified in the methanolic extract of Trogoderma granarium through GC-MS analysis. [, ] The extract is thought to contain various biologically active secondary metabolites. [, ]
Relevance: This compound highlights the potential biological activity associated with benzamide derivatives containing thiadiazole rings. While N-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-pyrrolidinylmethyl)benzamide features an oxadiazole ring instead of a thiadiazole, this finding suggests the potential for exploring thiadiazole-containing modifications to the main compound for investigating new biological activities. [, ]
Compound Description: This compound is a potent inhibitor of HIV-1 assembly that targets the phosphatidylinositol (4,5)‐bisphosphate binding site of the HIV‐1 matrix (MA) protein. [] It competes with phosphatidylinositol (4,5)‐bisphosphate for MA binding and reduces the production of new virus. []
Relevance: Like N-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-pyrrolidinylmethyl)benzamide, this compound contains a 1,2,4-oxadiazole ring. It demonstrates the potential for developing antiviral agents by targeting specific protein binding sites using 1,2,4-oxadiazole derivatives. []
Compound Description: This compound is a potent inhibitor of necroptosis, a form of programmed cell death. [] It acts by inhibiting the phosphorylation and oligomerization of mixed lineage kinase domain-like (MLKL) and by interfering with the formation of the receptor interacting serine/threonine-protein kinase 1 (RIPK1)-RIPK3 complex. []
Relevance: While this compound features a 1,2,4-triazole ring instead of the 1,2,4-oxadiazole in N-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-pyrrolidinylmethyl)benzamide, it highlights the potential of benzamide derivatives containing heterocyclic rings for inhibiting necroptosis. This finding suggests the possibility of exploring modifications to the main compound by incorporating different heterocyclic systems and linkers for developing necroptosis inhibitors. []
Compound Description: This compound is a potent and selective κ opioid receptor (KOR) antagonist with favorable ADMET and pharmacokinetic properties. [] It has shown efficacy in preclinical models for treating neuropsychiatric disorders where dynorphin dysregulation is implicated. []
Relevance: Both CYM-53093 and N-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-pyrrolidinylmethyl)benzamide share the 1,2,4-oxadiazole ring as a central structural motif. This compound highlights the potential of 1,2,4-oxadiazole derivatives for targeting KOR and treating neuropsychiatric disorders. []
Compound Description: This compound exhibited significant antioxidant activity, 1.5 times higher than that of ascorbic acid in the DPPH radical scavenging assay. []
Compound Description: This compound displayed strong antioxidant activity, 1.35 times higher than that of ascorbic acid in the DPPH radical scavenging assay. [] It also showed a high optical density value of 1.149 in the reducing power assay. []
Relevance: Although this compound is based on a 1,2,4-triazole core instead of the 1,2,4-oxadiazole present in N-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-pyrrolidinylmethyl)benzamide, it highlights the potential of incorporating thioxo groups and substituted pyrrolidinone rings into related structures for enhancing antioxidant activity. []
Compound Description: This compound is a potent RORγt inverse agonist with good pharmacological properties and low to medium plasma protein binding across species. [] It was found to be active in a rodent PK/PD model after oral administration, effectively lowering IL-17 cytokine production. []
Relevance: While this compound has a different core structure compared to N-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-pyrrolidinylmethyl)benzamide, it demonstrates the use of 1,2,4-oxadiazole rings within a larger molecular framework for developing RORγt inhibitors. This finding suggests the potential for exploring modifications to the main compound by incorporating similar heterocyclic systems and linkers for targeting RORγt. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.